molecular formula C7H9F3N2O B1399886 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 1341486-74-5

1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B1399886
CAS No.: 1341486-74-5
M. Wt: 194.15 g/mol
InChI Key: KBKDUGVKVWHAFS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is an organic compound with the molecular formula C7H9F3N2O. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-methyl-1H-pyrazole with a trifluoromethylated intermediate. One common method includes the reaction of 4-methyl-1H-pyrazole with 1,1,1-trifluoro-2-propanol under acidic or basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group, pyrazole ring, and propanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol (CAS No. 1341486-74-5) is an organic compound characterized by its trifluoromethyl group and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The unique combination of functional groups in this compound may confer distinct pharmacological properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C7H9F3N2O, with a molecular weight of approximately 194.15 g/mol. The compound features a trifluoromethyl group which is known to enhance lipophilicity and metabolic stability in biological systems .

PropertyValue
Molecular FormulaC7H9F3N2O
Molecular Weight194.15 g/mol
Boiling Point265.3 °C (predicted)
Density1.36 g/cm³ (predicted)

Enzyme Inhibition

Recent studies have indicated that compounds bearing pyrazole moieties exhibit significant enzyme inhibition properties. For instance, pyrazole derivatives have been explored as inhibitors of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. The structure of this compound suggests it may similarly inhibit LDH activity, potentially leading to reduced lactate production and altered glycolytic pathways in cancer cells .

Case Study: Inhibition of LDH
In a study focusing on pyrazole-based inhibitors, compounds similar to this compound demonstrated low nanomolar inhibition of both LDHA and LDHB isoforms. This inhibition was associated with significant reductions in lactate levels in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), showcasing the potential anticancer activity of such compounds .

Anticancer Properties

The anticancer potential of this compound can be hypothesized based on its structural analogs that have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the trifluoromethyl group may enhance its interaction with biological targets involved in cancer progression.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes: By inhibiting enzymes like LDH, it may disrupt metabolic pathways crucial for tumor growth.
  • Receptor Binding: The pyrazole ring may facilitate binding to specific receptors involved in cell signaling pathways that regulate proliferation and survival.

Comparative Analysis

To further understand the biological significance of this compound, it is useful to compare it with similar compounds:

CompoundEnzyme InhibitionAnticancer Activity
1,1,1-Trifluoro-3-(4-methylpyrazol-1-yl)propan-2-oneModerateYes
3-(Trifluoromethyl)pyrazoleLowLimited
Pyrazole-based LDH inhibitorsHighYes

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-methylpyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-5-2-11-12(3-5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKDUGVKVWHAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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